An In-depth Technical Guide to (S)-4-Boc-thiomorpholine-3-carboxylic acid
An In-depth Technical Guide to (S)-4-Boc-thiomorpholine-3-carboxylic acid
Disclaimer: Publicly available information regarding the specific CAS number and detailed experimental data for (S)-4-Boc-thiomorpholine-3-carboxylic acid is limited. This guide compiles the most relevant information available for the racemic mixture and the corresponding (R)-enantiomer to provide a comprehensive overview for researchers, scientists, and drug development professionals.
(S)-4-Boc-thiomorpholine-3-carboxylic acid is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its thiomorpholine core is a sulfur-containing scaffold that can mimic endogenous molecules and participate in various biological interactions. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in synthetic chemistry, particularly in peptide synthesis and the construction of complex molecular architectures.
Chemical and Physical Properties
While a specific CAS number for the (S)-enantiomer is not readily found in public databases, the CAS number for the racemic mixture, (±)-4-Boc-thiomorpholine-3-carboxylic acid, is 128453-98-5 . The (R)-enantiomer is assigned the CAS number 114525-81-4 [1][2][3][4][5]. The following tables summarize the available quantitative data for the racemic mixture and the (R)-enantiomer.
Table 1: Properties of Racemic (±)-4-Boc-thiomorpholine-3-carboxylic acid
| Property | Value |
| CAS Number | 128453-98-5 |
| Molecular Formula | C₁₀H₁₇NO₄S |
| Molecular Weight | 247.31 g/mol |
| Appearance | Off-white solid |
| Melting Point | 145.4 - 146.6 °C |
Table 2: Properties of (R)-4-Boc-thiomorpholine-3-carboxylic acid
| Property | Value |
| CAS Number | 114525-81-4[1][2][4][5] |
| Molecular Formula | C₁₀H₁₇NO₄S[1][2][5] |
| Molecular Weight | 247.31 g/mol [1] |
| Appearance | White to off-white solid[1][2] |
| Purity | ≥ 97%[1] |
| Storage Conditions | 0-8 °C[1][2] |
Experimental Protocols
Detailed experimental protocols for the specific, enantioselective synthesis of (S)-4-Boc-thiomorpholine-3-carboxylic acid are not extensively documented in readily available literature. However, a general approach for the synthesis of thiomorpholine-3-carboxylic acid derivatives can be inferred from related publications. One common strategy involves the use of cysteine as a chiral starting material.
A plausible synthetic workflow is outlined below. This diagram illustrates a conceptual pathway and does not represent a validated experimental protocol for this specific molecule.
Caption: Conceptual workflow for the synthesis of (S)-4-Boc-thiomorpholine-3-carboxylic acid.
Biological Activity and Signaling Pathways
The thiomorpholine scaffold is recognized for its diverse biological activities, making it a privileged structure in drug design[6]. Derivatives of thiomorpholine have been investigated for a range of therapeutic applications.
General Biological Activities of Thiomorpholine Derivatives
The thiomorpholine nucleus is a component of various biologically active compounds. Research has shown that compounds containing this scaffold can exhibit activities such as:
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Dipeptidyl peptidase IV (DPP-IV) inhibition: This is a key target in the treatment of type 2 diabetes[6].
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Antitubercular and antiprotozoal activity [6].
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Hypolipidemic effects [6].
Bioactivation of L-Thiomorpholine-3-carboxylic Acid
While specific signaling pathways involving (S)-4-Boc-thiomorpholine-3-carboxylic acid are not well-documented, a study on its unprotected counterpart, L-thiomorpholine-3-carboxylic acid (L-TMC), provides insight into its potential metabolic fate and mechanism of cytotoxicity. L-TMC is a cyclized analog of S-(2-chloroethyl)-L-cysteine and has been shown to be cytotoxic[7].
The bioactivation of L-TMC is catalyzed by the enzyme L-amino acid oxidase, which is present in the kidney. This enzymatic reaction leads to the formation of a reactive imine intermediate, which is thought to be responsible for the observed cytotoxicity[7].
The following diagram illustrates the bioactivation pathway of L-thiomorpholine-3-carboxylic acid.
Caption: Bioactivation of L-thiomorpholine-3-carboxylic acid to a cytotoxic intermediate.
This bioactivation mechanism highlights a potential pathway for toxicity that should be considered in the development of drugs containing the thiomorpholine-3-carboxylic acid scaffold. The presence of the Boc protecting group in the title compound would likely prevent this specific metabolic activation route, underscoring the importance of such protecting groups in drug design to modulate metabolic stability and toxicity profiles.
References
- 1. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (R)-4-Boc-morpholine-3-carboxylic acid AldrichCPR | 869681-70-9 [sigmaaldrich.com]
- 4. (R)-4-Boc-thiomorpholine-3-carboxylic acid 95% | CAS: 114525-81-4 | AChemBlock [achemblock.com]
- 5. (R)-4-Boc-thiomorpholine-3-carboxylic acid-114525-81-4 - Thoreauchem [thoreauchem.com]
- 6. jchemrev.com [jchemrev.com]
- 7. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
